[4-(But-2-en-1-yloxy)phenyl]boronic acid
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Overview
Description
[4-(But-2-en-1-yloxy)phenyl]boronic acid is a chemical compound with the molecular formula C10H13BO3 and a molecular weight of 192.02 g/mol . This compound is part of the organoboron family, which is known for its versatility in organic synthesis and potential biological activities. The presence of the boronic acid group makes it particularly useful in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(But-2-en-1-yloxy)phenyl]boronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with 2-buten-1-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[4-(But-2-en-1-yloxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
[4-(But-2-en-1-yloxy)phenyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(But-2-en-1-yloxy)phenyl]boronic acid primarily involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The compound’s unique structure allows it to participate in a variety of chemical reactions, facilitating the formation of new bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the but-2-en-1-yloxy group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar structure but without the but-2-en-1-yloxy group, limiting its applications in cross-coupling reactions.
Uniqueness
The presence of the but-2-en-1-yloxy group in [4-(But-2-en-1-yloxy)phenyl]boronic acid enhances its reactivity and versatility compared to similar compounds. This unique structure allows for more efficient and selective reactions, making it a valuable tool in organic synthesis and other scientific applications .
Biological Activity
[4-(But-2-en-1-yloxy)phenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research. Its unique structure allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with diols and other nucleophiles. This property is significant for molecular recognition processes and catalysis. The boronic acid moiety can interact with various biological molecules, facilitating the development of boron-containing drugs and therapeutic agents .
1. Drug Development
Research indicates potential applications of this compound in drug delivery systems and as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for developing new treatments for diseases.
2. Anticancer Activity
A recent study evaluated the cytotoxic effects of boronic acid derivatives, including this compound, against cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cancer cells, with an IC50 value indicating effective inhibition of cell proliferation . The compound's mechanism involves enzyme inhibition and disruption of cellular processes critical for cancer cell survival.
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For instance, it exhibited high activity against butyrylcholinesterase and moderate activity against acetylcholinesterase, suggesting its potential in treating conditions related to cholinergic dysfunctions .
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Contains but-2-en-1-yloxy group | High cytotoxicity against MCF-7 |
Phenylboronic acid | Lacks but-2-en-1-yloxy group | Limited reactivity in biological systems |
4-Hydroxyphenylboronic acid | Similar structure without but-2-en-1-yloxy | Reduced effectiveness in enzyme inhibition |
The presence of the but-2-en-1-yloxy group enhances the reactivity and versatility of this compound compared to other boronic acids, making it a valuable tool in both organic synthesis and biological applications.
Case Study 1: Antiviral Activity
In a study exploring novel boron-containing compounds as neuraminidase inhibitors, derivatives similar to this compound showed improved activity against influenza virus strains. The structural modifications allowed for better interaction with viral proteins, highlighting the potential for developing antiviral therapies based on boron chemistry .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capabilities of boron-based compounds, including this compound. The results indicated strong free radical scavenging activity, positioning this compound as a candidate for formulations aimed at reducing oxidative stress-related diseases .
Properties
IUPAC Name |
[4-[(E)-but-2-enoxy]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2-7,12-13H,8H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCUCIIUMMWEJ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC=CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)OC/C=C/C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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